molecular formula C16H14O4 B1295833 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde CAS No. 52118-10-2

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

Cat. No.: B1295833
CAS No.: 52118-10-2
M. Wt: 270.28 g/mol
InChI Key: YXPZEGOFLHNCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde involves multiple steps of organic reactions. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl groups. These interactions can lead to the modulation of biochemical pathways, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde is unique due to its dual formyl groups and the specific arrangement of phenoxy and ethoxy linkages.

Properties

IUPAC Name

2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZEGOFLHNCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279386
Record name 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52118-10-2
Record name NSC12550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(ETHYLENEDIOXY)DIBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Salicylaldehyde (97.6 g) was dissolved in 80 cm3 of ethanol. An aqueous solution of sodium hydroxide (32 g) in 1 dm3 of water was added to give a yellow solution. 1,2-dibromoethane (73.6 g) was then added followed by sufficient ethanol to give an homogeneous solution. The mixture was stirred under nitrogen and heated to reflux temperature and maintained at reflux temperature under nitrogen for 44 hours. The mixture was allowed to cool and a solid precipitated. The solid was filtered off and dried. The solid was mixed with hexane at a temperature of about 65° C., sufficient chloroform was added to dissolve the solid and the mixture was allowed to cool and a solid crystallised. The solid had a melting point of 128°-130° C., corresponding closely to the reported melting point of 129° C. for 1,4-bis(2-formylphenyl)-1,4-dioxabutane.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.